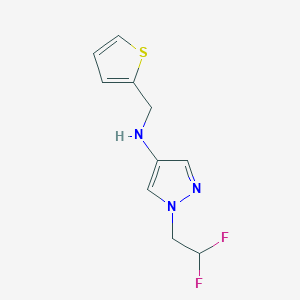

1-(2,2-difluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Description

1-(2,2-difluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a synthetic compound that features a pyrazole ring substituted with a difluoroethyl group and a thiophen-2-ylmethyl group

Properties

Molecular Formula |

C10H11F2N3S |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

1-(2,2-difluoroethyl)-N-(thiophen-2-ylmethyl)pyrazol-4-amine |

InChI |

InChI=1S/C10H11F2N3S/c11-10(12)7-15-6-8(4-14-15)13-5-9-2-1-3-16-9/h1-4,6,10,13H,5,7H2 |

InChI Key |

FPQCPUUCQKMJHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CNC2=CN(N=C2)CC(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the difluoroethyl group: This step often involves the use of a difluoroethylating agent, such as 2,2-difluoroethyl bromide, in the presence of a base.

Attachment of the thiophen-2-ylmethyl group: This can be done through a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride and a suitable base.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

1-(2,2-difluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(2,2-difluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. The compound's structure features a pyrazole ring substituted with a thiophene moiety and a difluoroethyl group, which contributes to its unique chemical properties.

Research indicates that compounds containing pyrazole and thiophene moieties exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has been evaluated for its potential therapeutic applications.

Anticancer Activity

Studies have demonstrated that derivatives of pyrazole can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including those of hepatocellular carcinoma and lung cancer .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research into related thiophene derivatives has revealed significant antibacterial and antifungal properties, indicating that this compound may also exhibit similar effects .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into how the compound might interact with proteins involved in disease processes.

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Dihydrofolate Reductase | -8.5 |

| Epidermal Growth Factor Receptor | -7.9 |

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of pyrazole derivatives on HepG2 (hepatocellular carcinoma) and A549 (lung cancer) cell lines, demonstrating significant growth inhibition compared to standard treatments like cisplatin .

- Antimicrobial Testing : A series of thiophene-based compounds were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing promising results that suggest further investigation into their mechanisms of action is warranted .

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl and thiophen-2-ylmethyl groups may enhance the compound’s binding affinity and selectivity, leading to modulation of the target’s activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(2,2-difluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

1-(2,2-difluoroethyl)-N-(phenylmethyl)-1H-pyrazol-4-amine: This compound has a phenylmethyl group instead of a thiophen-2-ylmethyl group, which may affect its chemical properties and applications.

1-(2,2-difluoroethyl)-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine: The presence of a pyridin-2-ylmethyl group can influence the compound’s reactivity and biological activity.

1-(2,2-difluoroethyl)-N-(benzyl)-1H-pyrazol-4-amine:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct properties and advantages in various applications.

Biological Activity

1-(2,2-difluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Formula : CHFNS

- Molecular Weight : 162.14 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its cytotoxicity, antiparasitic properties, and potential as an anti-inflammatory agent.

Cytotoxicity

A study on structurally related pyrazole derivatives indicated that several compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action appears to be linked to the induction of apoptosis and inhibition of cell proliferation. Notably, compounds with similar structural motifs showed effective cytotoxic profiles without affecting normal human cells significantly .

Antiparasitic Activity

Research has demonstrated that pyrazole derivatives can possess antiparasitic properties. Specifically, compounds related to the pyrazole scaffold have shown activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that this compound may also exhibit similar antiparasitic effects .

Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been associated with the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. This activity is particularly relevant for developing nonsteroidal anti-inflammatory drugs (NSAIDs) that target inflammatory pathways without the side effects associated with traditional NSAIDs .

Case Studies and Research Findings

Case Study 1: Cytotoxicity Evaluation

A recent investigation into a series of pyrazole derivatives revealed that modifications at the 4-position significantly influenced cytotoxicity. Compounds similar to this compound were tested against multiple cancer cell lines, showing promising results with low micromolar potency while maintaining selectivity for cancer cells over normal fibroblasts .

Case Study 2: Antiparasitic Screening

In another study focusing on antiparasitic activity, several pyrazole derivatives were screened against T. cruzi. The results indicated that certain substitutions led to enhanced potency against this parasite while exhibiting minimal toxicity towards mammalian cells. This highlights the therapeutic potential of pyrazole-based compounds in treating parasitic infections .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.